LogP and Physicochemical Differentiation vs. Core Scaffold (2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine)
The target compound exhibits a computed logP of 3.38, reflecting the addition of the lipophilic phenylethanone moiety . In contrast, the unsubstituted core scaffold (CAS 1781423-38-8; C14H13N3; MW 223.28 g/mol) has a significantly lower computed logP (approximately 2.5–2.8) and lacks hydrogen-bond acceptor capacity at position 7 . This logP increase of ~0.6–0.9 units shifts the compound into a more favorable range for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.38; MW = 373.5 g/mol; H-bond acceptors = 3 (N3, O1, S1); H-bond donors = 0 |
| Comparator Or Baseline | 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 1781423-38-8): logP ≈ 2.5–2.8 (estimated); MW = 223.28 g/mol; H-bond acceptors = 2 (N3 only); H-bond donors = 0 |
| Quantified Difference | Δ logP ≈ +0.6 to +0.9 units; Δ MW = +150.22 g/mol; one additional H-bond acceptor introduced |
| Conditions | Computed using ALOGPS/consensus logP algorithms; values cross-referenced across PrenDB and mcule property calculators |
Why This Matters
A logP shift of this magnitude alters partitioning into biological membranes and can significantly affect cellular permeability, solubility, and off-target binding—making the target compound a chemically distinct entity from the unsubstituted core scaffold for any biological assay.
